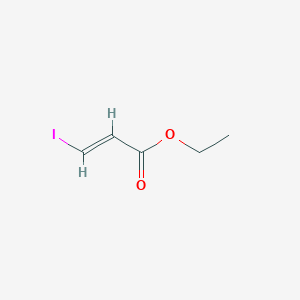

(E)-Ethyl 3-iodoacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It belongs to the class of acrylates and is widely used as a reagent in laboratory synthesis. This compound plays a vital role in creating various chemical compounds and has applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-iodoacrylate can be synthesized through the reaction of ethyl propiolate with sodium iodide. The reaction typically involves treating ethyl propiolate with sodium iodide in a suitable solvent, such as acetone or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Stereospecific Substitution Reactions

(E)-Ethyl 3-iodoacrylate undergoes nucleophilic substitution with oxygen- and nitrogen-based nucleophiles under base-mediated conditions. The stereochemical outcome depends on both the starting material’s configuration (E or Z) and the reaction conditions .

Reaction Mechanism

The substitution proceeds via an addition-elimination pathway , where nucleophiles attack the β-carbon (iodine-bearing position), followed by iodide elimination. DABCO (1,4-diazabicyclo[2.2.2]octane) serves as an effective base, enabling stereospecific retention of configuration .

Key Findings

-

Phenolic Substitution :

Reaction with phenols (e.g., 4-nitrophenol, 2-naphthol) yields E-configured aryloxy acrylates in >90% yields (Table 1) . -

Amine Substitution :

N-heterocycles (e.g., pyrazole, benzotriazole) afford E-configured amino acrylates with 84–96% yields .

| Nucleophile Type | Product Configuration | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Phenol derivatives | E | 84–98 | 1–3 |

| N-heterocycles | E | 84–96 | 2–3 |

Conditions : DABCO (2.0 equiv), DMF, room temperature .

Copper-Catalyzed Cross-Coupling Reactions

This compound participates in stereoretentive cross-coupling reactions, forming complex acrylate derivatives. The presence of a copper catalyst (e.g., CuI) enhances reaction efficiency .

Base-Mediated Stereochemical Control

The choice of base critically influences reaction stereochemistry:

-

Inorganic bases (e.g., Cs₂CO₃) yield mixed E/Z products.

-

DABCO exclusively preserves the starting material’s configuration (Table 2) .

| Base | Configuration Retention | Yield (%) |

|---|---|---|

| Cs₂CO₃ | Partial (E/Z ≈ 3:2) | 70–85 |

| DABCO | Full (E or Z) | 84–98 |

Comparative Reactivity with Analogues

This compound exhibits higher electrophilicity compared to non-halogenated acrylates (e.g., ethyl acrylate), facilitating faster nucleophilic substitution. This reactivity is attributed to the electron-withdrawing iodine atom, which polarizes the α,β-unsaturated system .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(E)-Ethyl 3-iodoacrylate serves as a crucial building block in organic synthesis. It is commonly used for:

- Synthesis of Biologically Active Compounds : The compound can undergo various transformations to yield biologically relevant molecules such as pharmaceuticals and agrochemicals. For instance, it has been employed in the stereospecific synthesis of aryloxy and amino substituted acrylates using copper-catalyzed cross-coupling reactions .

- Formation of Polymers : Its reactivity allows for the incorporation into polymer chains, contributing to the development of new materials with tailored properties.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

- Drug Development : The compound's ability to form diverse derivatives makes it suitable for synthesizing potential drug candidates. Studies have shown its effectiveness in producing various substituted acrylates that exhibit biological activity .

- Targeted Synthesis : It has been used in reactions that require high stereoselectivity, which is essential for developing compounds with specific pharmacological profiles.

Materials Science

The compound is also significant in materials science due to:

- Synthesis of Functional Materials : this compound can be used to create functionalized polymers that have applications in coatings, adhesives, and other industrial materials.

- Cross-Coupling Reactions : It participates in cross-coupling reactions that enable the formation of complex molecular architectures essential for advanced materials .

Case Study 1: Stereospecific Synthesis

A notable study demonstrated the use of this compound in a DABCO-mediated reaction for the stereospecific synthesis of aryloxy and amino substituted acrylates. The results showed excellent yields for various nucleophiles, highlighting its utility in producing compounds with defined stereochemistry crucial for biological activity .

| Entry | Product | Yield (%) |

|---|---|---|

| 1 | Aryloxy Compound A | 98 |

| 2 | Aryloxy Compound B | 93 |

| 3 | Amino Compound A | 84 |

Case Study 2: Polymer Development

In another research effort, this compound was utilized to synthesize novel polymers through radical polymerization techniques. The resulting polymers exhibited enhanced mechanical properties and thermal stability, demonstrating the compound's significance in developing advanced materials .

Wirkmechanismus

The mechanism by which (E)-Ethyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Methyl acrylate

Ethyl acrylate

Butyl acrylate

Propyl acrylate

Biologische Aktivität

(E)-Ethyl 3-iodoacrylate is a compound of significant interest in organic chemistry and medicinal applications due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound is an unsaturated vinyl iodide derivative with the following structure:

- Molecular Formula : C₅H₇IO₂

- Molecular Weight : 196.01 g/mol

- CAS Number : 31930-36-6

The compound exhibits a double bond between the carbon atoms adjacent to the carbonyl group, which is essential for its reactivity in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propiolate with sodium iodide or through cross-coupling methodologies. Recent studies have optimized these synthetic routes, achieving high yields and selectivity towards the (E) isomer.

Antimicrobial Activity

Recent evaluations have demonstrated the antimicrobial efficacy of this compound against various pathogens:

- Antimycobacterial Activity : The compound has shown promising results against Mycobacterium tuberculosis, with effective concentrations leading to significant bacterial inhibition.

- Antileishmanial Activity : Research indicates that this compound exhibits antileishmanial properties, making it a candidate for further exploration in treating leishmaniasis.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using VERO cells (African green monkey kidney cells) to evaluate the safety profile of this compound. The results are summarized in Table 1.

| Compound | IC50 (µM) | CC50 (µM) |

|---|---|---|

| This compound | 23.4 ± 2.1 | >250 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, while CC50 represents the concentration at which 50% cytotoxicity occurs. The relatively high CC50 suggests a favorable safety margin for further development.

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to disruption of metabolic pathways in pathogens. The presence of the iodine atom enhances its electrophilic character, facilitating nucleophilic attack by biological macromolecules.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against drug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development. -

Leishmaniasis Treatment :

In another study, this compound was tested for its antileishmanial effects in vitro. Results showed a dose-dependent response, with effective concentrations leading to significant reductions in parasite viability.

Eigenschaften

IUPAC Name |

ethyl (E)-3-iodoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELYFQSZXFFNGP-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.